molecular formula C9H13NO B032226 3-Cyclohexyl-3-oxopropanenitrile CAS No. 62455-70-3

3-Cyclohexyl-3-oxopropanenitrile

Cat. No. B032226
CAS RN: 62455-70-3
M. Wt: 151.21 g/mol
InChI Key: SFILZUIMJFKTHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Cyclohexyl-3-oxopropanenitrile, such as cyclopropanes and nitriles, involves various strategies. For example, donor-acceptor cyclopropanes can undergo reactions with nitriles under the influence of Lewis acids to form tetrahydropyridazines and other cyclic structures. These transformations often involve [3 + 3]-cycloadditions or formal [3 + 2] cycloadditions, facilitating access to structurally diverse pyridazine derivatives and 2H-3,4-dihydropyrrole cycloaddition products with high yields (Garve et al., 2016) (Yu & Pagenkopf, 2003).

Molecular Structure Analysis

The molecular structure of cyclohexyl-related compounds and their derivatives reveals complex interactions and arrangement. For instance, cyclohexylsilanetriol's structure, determined through single‐crystal x‐ray diffraction methods, showcases the molecule's crystalline arrangement and hydrogen bonding network, which may provide insights into the structural aspects of 3-Cyclohexyl-3-oxopropanenitrile (Ishida et al., 1982).

Scientific Research Applications

Synthetic Methodologies for 3-Oxopropanenitriles

Electrophilic Cyanoacetylation : A straightforward method for synthesizing heterocyclic 3-oxopropanenitriles involves electrophilic cyanoacetylation of heterocycles with mixed anhydrides. This approach, utilizing a catalyst like Mg(ClO4)2·2H2O, extends to cyanoacetylation of electron-poor aromatic compounds as well, showcasing the method's versatility and efficiency (Andicsová-Eckstein, Kozma, & Végh, 2016).

Reactions Involving 3-Oxopropanenitriles

Manganese(III) Acetate Mediated Oxidative Cyclizations : Utilizing manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes leads to the formation of 4,5-dihydrofuran-3-carbonitriles. These reactions are particularly efficient with 2-thienyl substituted alkenes, demonstrating good yields and showcasing the adaptability of 3-oxopropanenitriles in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Chemistry of Substituted 3-Oxopropanenitriles

Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile : The synthesis and reactivity of different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile have been extensively studied. This compound serves as a precursor for various heterocyclic compounds, highlighting its synthetic importance and the potential for creating structurally diverse molecules (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyclohexyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFILZUIMJFKTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461853
Record name 3-Cyclohexyl-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-3-oxopropanenitrile

CAS RN

62455-70-3
Record name 3-Cyclohexyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclohexyl-3-oxopropanenitrile
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Synthesis routes and methods I

Procedure details

A solution of 2-cyano-3-cyclohexyl-3-oxo-propionic acid ethyl ester in DMSO:water (10:1) was stirred at 120° C. for 2 hours. The reaction mixture was partitioned between ether and 1N HCl, the organic phase was dried with MgSO4 and the solvent removed under reduced pressure.
Name
2-cyano-3-cyclohexyl-3-oxo-propionic acid ethyl ester
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Synthesis routes and methods II

Procedure details

A solution of 0.53 mL (10 mmol) of MeCN in 5 ml of THF was cooled in −78° C. bath and 12 mL of 1M LiN(TMS)2 was added. After 5 min, 0.75 mL (5.2 mmol) of methyl cyclohexane carboxylate was added. The cold bath was removed after 1 hr and stirring was continued for another 1 hr. The reaction was acidified with 1.2 N HCl and extracted with ether. The ether layer was washed with brine, dried and concentrated. The residue was chromatographed using a gradient of 10-50% EtOAc-hexane to furnish the desired product.
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0.53 mL
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reactant
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5 mL
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solvent
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12 mL
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reactant
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0.75 mL
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Synthesis routes and methods III

Procedure details

60% Sodium hydride (oil suspension) is added to benzene (90 ml) and the mixture is refluxed under heating. Acetonitrile (23 ml) dissolved in benzene (23 ml) is added and the mixture is refluxed for 1 hour. A solution of methyl cyclohexanecarboxylate (63 g) dissolved in benzene (70 ml) is dropwise added and the mixture is refluxed under heating for 5 hours. After the completion of the reaction, the mixture is cooled to room temperature and poured into ice water (200 ml). The organic layer is removed and the aqueous layer is washed with isopropyl ether. The aqueous layer is adjusted to pH 2 with conc. hydrochloric acid and extracted 3 times with isopropyl ether. The extract is dried over anhydrous magnesium sulfate and the solvent is distilled away under reduced pressure to give 34 g of cyanomethyl cyclohexyl ketone. The obtained cyanomethyl cyclohexyl ketone (34 g), morpholine (17.6 ml) and ethyl methyl ketone (18 ml) are dissolved in ethanol (150 ml) and sulfur (6.47 g) is suspended. The suspension is refluxed under heating for 10 hours. After the completion of the reaction, the solvent is distilled away under reduced pressure.
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90 mL
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23 mL
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23 mL
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solvent
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63 g
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reactant
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70 mL
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ice water
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200 mL
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reactant
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Synthesis routes and methods IV

Procedure details

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